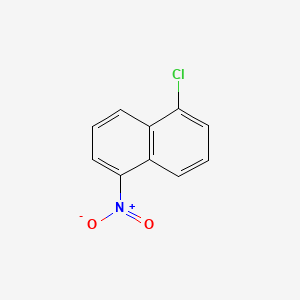

1-Chloro-5-nitronaphthalene

描述

Significance of Halogenated Nitronaphthalenes as Research Substrates

Among the vast family of substituted naphthalenes, halogenated nitronaphthalenes stand out as particularly important research substrates. The presence of both a halogen atom and a nitro group on the naphthalene (B1677914) ring system creates a molecule with distinct electronic characteristics and reactivity patterns. vulcanchem.com The electron-withdrawing nature of the nitro group, combined with the inductive effect of the halogen, polarizes the aromatic system, making it susceptible to various chemical transformations. vulcanchem.com

Halogenated nitronaphthalenes are frequently employed as intermediates in the synthesis of more complex molecules. numberanalytics.comallen.in The nitro group can be readily reduced to an amino group, which is a key functional group in the production of dyes and pharmaceuticals. vulcanchem.comgoogle.com Furthermore, the halogen atom can participate in a variety of coupling reactions, allowing for the construction of intricate molecular architectures. The specific positioning of the halogen and nitro groups on the naphthalene scaffold dictates the regioselectivity of subsequent reactions, a critical aspect in the design of targeted synthetic pathways. numberanalytics.com

Overview of Aromatic Substitution Patterns in Naphthalene Systems

The substitution pattern on a naphthalene ring is more complex than that of a simple benzene (B151609) ring. Naphthalene has two distinct types of positions for substitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). uomustansiriyah.edu.iq Electrophilic substitution reactions, a common method for introducing functional groups to aromatic rings, generally occur more readily at the α-position. libretexts.orgvpscience.org This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that maintain a complete benzene ring. libretexts.org

However, the substitution pattern can be influenced by several factors, including the nature of the existing substituents, the reaction conditions (such as temperature and solvent), and the specific reagents used. libretexts.org For instance, in some cases, substitution at the β-position can be favored. The presence of deactivating groups, such as a nitro group, can direct incoming substituents to specific positions. In the case of 1-nitronaphthalene (B515781), further substitution is influenced by the deactivating effect of the nitro group. researchgate.net

A special case of substitution in naphthalenes is peri-substitution, which occurs between the 1 and 8 positions. wikipedia.org The proximity of these two positions can lead to unique reactivity and the formation of cyclic structures. The nomenclature of disubstituted naphthalenes follows a numerical system to precisely indicate the location of each substituent. wikipedia.org

The compound at the center of this discussion, 1-chloro-5-nitronaphthalene, is an example of a disubstituted naphthalene with substituents at two α-positions. cymitquimica.comsigmaaldrich.com Its chemical properties and reactivity are a direct consequence of this specific substitution pattern.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | cymitquimica.com |

| Molecular Weight | 207.6131 g/mol | cymitquimica.com |

| Melting Point | 111°C | lookchem.com |

| Boiling Point | 342.8±17.0 °C (Predicted) | lookchem.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥95% to 96% | cymitquimica.comsigmaaldrich.com |

| InChI Key | ASXDLWJNLAXOEA-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

1-chloro-5-nitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXDLWJNLAXOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870674 | |

| Record name | 1-Chloro-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-63-0 | |

| Record name | 1-Chloro-5-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 5 Nitronaphthalene and Its Analogues

Regioselective Halogenation Approaches to Nitronaphthalenes

Direct halogenation of nitronaphthalenes presents a straightforward, yet challenging, route to halo-nitronaphthalene isomers. The regiochemical outcome is governed by the directing effects of the nitro group and the reaction conditions employed.

The direct chlorination of 1-nitronaphthalene (B515781) has been investigated under various catalytic and experimental conditions. researchgate.net Analysis of the reaction products reveals the formation of several isomers, including 1-chloro-5-nitronaphthalene, 1-chloro-8-nitronaphthalene, and to a lesser extent, other chloro-nitro and dichloro-nitro naphthalenes. researchgate.net The distribution of these isomers is highly dependent on the catalyst and reaction parameters.

For instance, chlorination can be carried out using chlorine gas in a melt of 1-nitronaphthalene at 80°C with iron (III) chloride as a catalyst. google.com The choice of catalyst and solvent plays a crucial role in directing the incoming chloro substituent. While specific yields for this compound from direct chlorination are not always high due to the formation of byproducts, this method offers a direct pathway to the desired compound. researchgate.net

Table 1: Isomer Distribution in the Chlorination of 1-Nitronaphthalene

| Product | Position of Substituents |

|---|---|

| This compound | 1-Chloro, 5-Nitro |

| 1-Chloro-8-nitronaphthalene | 1-Chloro, 8-Nitro |

| 3-Chloro-5-nitronaphthalene | 3-Chloro, 5-Nitro |

| 1,4-Dichloro-5-nitronaphthalene | 1,4-Dichloro, 5-Nitro |

Data sourced from ResearchGate. researchgate.net

Controlling the regioselectivity remains a key challenge. The nitro group at the 1-position deactivates the naphthalene (B1677914) ring towards electrophilic attack and primarily directs incoming electrophiles to the 5- and 8-positions of the other ring. Achieving high selectivity for the 5-position over the 8-position requires careful optimization of reaction conditions.

Bromination of 1-nitronaphthalene serves as an alternative strategy for producing a key precursor, 1-bromo-5-nitronaphthalene (B40273), which can potentially be converted to this compound. The bromination is often carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride, in a solvent like chloroform. google.com The reaction of 1-nitronaphthalene with elemental bromine in the presence of iron(III) chloride at 65°C yields 1-bromo-5-nitronaphthalene. google.com

An alternative approach involves the in-situ generation of bromine from the reaction of hydrogen peroxide with an alkali bromide, which avoids the handling of elemental bromine. google.com After the reaction, any excess bromine can be removed from the reaction mixture by stripping with an inert gas like nitrogen or by treatment with a sulfite (B76179) or thiosulfate (B1220275) solution. google.com The resulting 1-bromo-5-nitronaphthalene can then be subjected to further transformations.

Direct Chlorination of 1-Nitronaphthalene: Isomer Distribution and Control

Indirect Synthetic Pathways for Chloro-Nitronaphthalene Scaffolds

Indirect methods, often involving multiple steps, provide greater control over the regiochemistry of substitution, leading to higher yields of the desired isomer.

Diazotization of nitro-substituted naphthalenamines followed by a Sandmeyer or a related reaction is a versatile and widely used method for the synthesis of halo-nitronaphthalenes. researchgate.netbyjus.commasterorganicchemistry.com This process involves the conversion of an amino group into a diazonium salt, which is an excellent leaving group and can be readily replaced by a halogen. masterorganicchemistry.comorganic-chemistry.org

The synthesis of this compound can be achieved starting from 5-nitro-1-naphthylamine. researchgate.net This amine is subjected to diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C). researchgate.netresearchgate.net The resulting diazonium salt is then treated with a copper(I) chloride catalyst in what is known as the Sandmeyer reaction to introduce the chlorine atom at the 1-position. byjus.commasterorganicchemistry.com

Table 2: Key Steps in Diazotization-Mediated Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Diazotization | 5-Nitro-1-naphthylamine, NaNO₂, HCl | 5-Nitronaphthalene-1-diazonium chloride |

It is crucial to maintain proper reaction conditions, such as low temperature and appropriate acid concentration, during diazotization to prevent the formation of unwanted byproducts. researchgate.net A modified version of this deamination reaction using n-butyl nitrite and anhydrous copper(II) chloride in anhydrous acetonitrile (B52724) has also been reported to yield the desired chloro derivative in good yield. journals.co.za

The synthesis of substituted naphthalenes can also be approached by constructing the naphthalene ring with the desired functional groups already in place or by functionalizing key intermediates. thieme-connect.comresearchgate.net This often involves multi-step sequences that offer high regiochemical control.

One such strategy involves the mononitration of naphthalene to produce 1-nitronaphthalene. google.comgoogle.comwikipedia.orgnih.gov This is a well-established reaction, typically carried out with a mixture of nitric and sulfuric acids. nih.gov The resulting 1-nitronaphthalene can then be subjected to regioselective halogenation as described in section 2.1. google.com

Another approach begins with a substituted naphthalene and introduces the nitro and chloro groups in a controlled manner. For example, starting with a pre-functionalized naphthalene derivative allows for directed substitutions. While not a direct synthesis of this compound, the principles of using key intermediates to control functionalization are broadly applicable in naphthalene chemistry. thieme-connect.com

Diazotization-Mediated Transformations for Halogen-Nitro Naphthalenes

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of fine chemicals, including nitronaphthalene derivatives. umb.eduumweltbundesamt.de These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, minimizing waste, and improving energy efficiency.

In the context of nitronaphthalene synthesis, research has focused on developing more environmentally benign nitration methods. researchgate.net Traditional nitration using a mixture of concentrated nitric and sulfuric acids is effective but generates significant acidic waste. nih.gov Alternative nitrating agents and catalytic systems are being explored to address this issue. For example, the use of solid acid catalysts like zeolites has shown promise in improving regioselectivity and reducing waste in nitration reactions. umb.edu

While specific green chemistry protocols for the entire synthesis of this compound are not extensively documented, the broader trends in sustainable organic synthesis are relevant. This includes the development of one-pot procedures that combine multiple reaction steps, thereby reducing solvent usage and purification efforts. rsc.org The use of flow chemistry is another promising avenue, offering better control over reaction parameters and improved safety for potentially hazardous reactions like diazotization. mdpi.com The development of sustainable methods for producing key intermediates like nitronaphthalenes is an active area of research. justdial.comscilit.com

Mechanistic Investigations of Chemical Transformations Involving 1 Chloro 5 Nitronaphthalene

Nucleophilic Aromatic Substitution Reactions of Halogenated Nitronaphthalenes

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry, enabling the modification of aromatic rings. This reaction type is particularly effective for aryl halides that are "activated" by the presence of strong electron-withdrawing groups. In the case of 1-chloro-5-nitronaphthalene, the nitro group serves this activating function.

The general mechanism for SNAr involves a two-step addition-elimination process. First, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial as it delocalizes the negative charge, stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Amination Reactions and Formation of Amino-Nitronaphthalenes

A significant application of SNAr with this compound is in amination reactions to produce amino-nitronaphthalenes. Specifically, the reaction of this compound with ammonia (B1221849) yields 5-amino-1-nitronaphthalene. This product is a valuable intermediate, for instance, in the synthesis of 1,5-naphthalenediamine (B122787), which is used in the preparation of dyes. google.com

The direct reaction with ammonia can be performed, often catalyzed by a transition metal. google.com Furthermore, modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be employed, particularly for reactions with alkylamines. This palladium-catalyzed method offers a versatile route to a wide range of substituted anilines from aryl halides. google.comuwindsor.ca The chlorine atom on the naphthalene (B1677914) ring can be substituted by various nucleophiles, including amines, thiols, and alkoxides, typically under basic or neutral conditions.

Kinetic and Thermodynamic Aspects of Substitutions

The rate and feasibility of SNAr reactions are governed by kinetic and thermodynamic factors. The reaction is facilitated by electron-withdrawing groups that stabilize the anionic Meisenheimer intermediate. The addition of the nucleophile to the aromatic ring is generally the rate-determining step. researchgate.net

For halogenated nitronaphthalenes, the position of the nitro group relative to the halogen is critical. Substitution is significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negative charge in the intermediate. In this compound, the nitro group is in the para position relative to the chlorine atom within the same aromatic ring system, which strongly activates the C-1 position for nucleophilic attack. Reactions where the activating group is meta to the leaving group are substantially slower.

| Substituent Position | Effect on SNAr Rate | Rationale |

| Ortho/Para | Activating | The electron-withdrawing group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance delocalization. |

| Meta | Deactivating (minor effect) | The electron-withdrawing group offers only weak inductive stabilization and cannot delocalize the negative charge of the intermediate via resonance. |

Electrophilic Aromatic Substitution on Substituted Naphthalene Systems

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. vaia.com The existing substituents on the ring profoundly influence the rate and regioselectivity of the reaction. savemyexams.com Both the chloro and nitro groups present on this compound are deactivating groups, meaning they make the naphthalene ring less reactive towards electrophiles than unsubstituted naphthalene. youtube.comulethbridge.ca

The directing effects of these groups are as follows:

Nitro Group (-NO₂): A strong deactivating group that directs incoming electrophiles to the meta position. savemyexams.comyoutube.com

Chloro Group (-Cl): A deactivating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

When both types of groups are present, the outcome of an EAS reaction depends on their combined influence. In this compound, both rings of the naphthalene system are deactivated. The nitro group at C-5 strongly deactivates its ring and would direct an incoming electrophile to positions C-7. The chloro group at C-1 also deactivates its ring and directs incoming electrophiles to positions C-2 and C-4. Predicting the exact outcome of an EAS reaction, such as further nitration, on this substrate is complex and would likely result in a mixture of products, with the reaction requiring harsh conditions due to the deactivated nature of the substrate. For instance, the nitration of 1-nitronaphthalene (B515781) itself primarily yields 1,5- and 1,8-dinitronaphthalene. google.com

Catalyst Design and Performance in this compound Transformations

Catalysis is essential for many transformations involving this compound, particularly for enhancing the efficiency and selectivity of nucleophilic substitution reactions.

For amination with ammonia, transition metal catalysts are employed to facilitate the reaction. google.com Specific examples include the use of copper compounds such as copper(II) chloride, a copper/copper(I) chloride mixture, or copper(I) oxide. google.comgoogle.com These catalysts are crucial for achieving good yields in the conversion of 1-halo-5-nitronaphthalene to 5-amino-1-nitronaphthalene. google.com

For the coupling of aryl chlorides with a broader range of amines (Buchwald-Hartwig amination), palladium-based catalysts are the state-of-the-art. uwindsor.ca These systems typically consist of a palladium precursor and a specialized phosphine (B1218219) ligand. The ligand's steric and electronic properties are critical for the catalyst's performance, influencing reaction rates and the scope of compatible substrates. uwindsor.ca While a specific palladium catalyst for this compound amination is mentioned as PdCl₂(dppt)₂, the field of catalyst design offers a wide array of phosphine ligands that can be tuned for specific applications. google.com

| Reaction | Catalyst System | Nucleophile | Purpose |

| Amination | Copper(II) chloride, Copper/Copper(I) chloride, or Copper(I) oxide google.comgoogle.com | Ammonia | To produce 5-amino-1-nitronaphthalene. google.com |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands (e.g., PdCl₂(dppt)₂) google.com | Alkylamines | To facilitate C-N bond formation with a wide range of amines. |

Regioselectivity and Stereoselectivity in Reactions of this compound Derivatives

Regioselectivity refers to the control over the position of a chemical reaction. In the nucleophilic aromatic substitution of this compound, the regioselectivity is exceptionally high. The nucleophile selectively attacks the C-1 position, displacing the chlorine atom. This is a direct consequence of the electronic structure of the molecule. numberanalytics.com The nitro group at C-5 is para to the C-1 position, allowing it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This strong activation at the C-1 position means that substitution at other positions is not observed under typical SNAr conditions. The position of substitution is controlled by the location of the leaving group, which is activated by the appropriately placed electron-withdrawing group.

Computational and Theoretical Studies of 1 Chloro 5 Nitronaphthalene

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in characterizing the electronic landscape of 1-chloro-5-nitronaphthalene, revealing how the interplay between the chloro and nitro substituents on the naphthalene (B1677914) core dictates its chemical behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms involving nitroaromatic compounds. For derivatives of nitronaphthalene, DFT calculations, often using functionals like B3LYP, help in mapping out potential energy surfaces for various reactions. nih.govuoa.gr These calculations can identify transition states and intermediates, providing a step-by-step view of reaction pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, DFT can predict the regioselectivity by modeling the transition states for nucleophilic attack at different positions on the aromatic ring.

Studies on related nitroarenes have shown that the addition of a nucleophile to the ring is often the rate-limiting step, a process that involves the loss of aromaticity. mdpi.com DFT calculations can quantify the activation barriers for these steps, offering insights into reaction kinetics. mdpi.com For example, the calculated energy profiles for the reaction of a model nucleophile with substituted nitrobenzenes have demonstrated that the formation of σ-adducts is a key mechanistic feature. mdpi.com Furthermore, time-dependent DFT (TD-DFT) is employed to investigate the excited-state dynamics, which is crucial for understanding the photochemistry of these compounds. nih.govnsf.gov These calculations can help explain phenomena such as intersystem crossing, which is often a rapid deactivation pathway for the excited states of nitroaromatics. nih.govnsf.govresearchgate.net

Molecular Orbital Theory and Aromaticity Considerations

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and aromaticity of this compound. numberanalytics.com The naphthalene ring system is inherently aromatic, possessing 10 π-electrons, which satisfies Hückel's rule (4n+2, with n=2). numberanalytics.comlibretexts.org The introduction of chloro and nitro substituents modifies the electronic distribution within the π-system.

The aromaticity of the naphthalene core in its ground state contributes to its relative stability. libretexts.org However, during chemical reactions, such as nucleophilic aromatic substitution, the aromaticity is temporarily lost in the intermediate σ-adduct. mdpi.com The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational index used to quantify the degree of aromaticity, showing a decrease in aromatic character upon the formation of these intermediates. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of the molecule. In nitroaromatics, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the compound susceptible to nucleophilic attack. The distribution of these orbitals across the molecule can indicate the most likely sites for electrophilic and nucleophilic interactions. rsc.org

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly DFT and TD-DFT, are widely used to predict the spectroscopic signatures of molecules like this compound. These calculations can provide valuable information on vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Theoretical calculations of vibrational frequencies, often performed using the B3LYP functional with basis sets like 6-31G(d), can aid in the assignment of experimental IR and Raman bands. researchgate.net By comparing the computed and experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved.

TD-DFT calculations are employed to predict electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions. nih.gov For nitronaphthalene derivatives, these calculations can help to identify the nature of the excited states, such as n→π* or π→π* transitions. nih.gov The calculated excitation energies can show good agreement with experimental UV-Vis absorption maxima. For instance, TD-DFT calculations on 1-nitronaphthalene (B515781) have been used to investigate its photochemical properties in different solvents. researchgate.net

Table 1: Computationally Predicted Spectroscopic Data This table would typically be populated with data from specific computational studies on this compound, which are not readily available in the public domain. The data would be generated using methods described below.

| Spectroscopic Parameter | Predicted Value | Computational Method |

| Vibrational Frequencies (cm-1) | ||

| Symmetric NO2 stretch | Value | DFT/B3LYP/6-31G(d) |

| Asymmetric NO2 stretch | Value | DFT/B3LYP/6-31G(d) |

| C-Cl stretch | Value | DFT/B3LYP/6-31G(d) |

| Electronic Transitions (nm) | ||

| λmax (S0 → S1) | Value | TD-DFT/B3LYP/6-31+G(d,p) |

Note: The values in this table are placeholders and would need to be replaced with actual data from computational chemistry software output.

Conformational Analysis and Potential Energy Surfaces of Naphthalene Derivatives

The conformational landscape and potential energy surfaces (PES) of naphthalene derivatives are crucial for understanding their reactivity and dynamics. uoa.gr For a molecule like this compound, the primary conformational flexibility arises from the rotation of the nitro group relative to the naphthalene plane.

Computational methods can be used to explore the PES by calculating the energy of the molecule as a function of specific geometric parameters, such as the dihedral angle of the nitro group. mdpi.com These calculations can identify the minimum energy conformations and the energy barriers to rotation. Studies on related nitroaromatic compounds have shown that the orientation of the nitro group can significantly influence the electronic properties and reactivity of the molecule. nsf.gov

The absence of negative eigenvalues in the calculated vibrational frequencies for an optimized geometry confirms that it represents a true minimum on the potential energy surface. rsc.org The exploration of the PES is also fundamental to understanding isomerization pathways and the dynamics of chemical reactions, as it maps out the energetic landscape connecting reactants, intermediates, and products. nih.govuoa.grmdpi.com

Solvent Effects on Electronic States and Reactivity (e.g., Polarizable Continuum Models)

The surrounding solvent can have a profound impact on the electronic states and reactivity of a solute molecule. wikipedia.org Polarizable Continuum Models (PCMs) are a common and effective computational approach to account for these solvent effects. wikipedia.orgq-chem.com In PCM, the solvent is modeled as a continuous dielectric medium rather than individual molecules, which makes the calculations more tractable. wikipedia.org

PCMs are used in conjunction with quantum mechanical calculations (like DFT) to compute the properties of a molecule in solution. wikipedia.org The model calculates the electrostatic interaction between the solute and the surrounding dielectric continuum. wikipedia.org This approach has been successfully applied to study the influence of solvent polarity on the electronic spectra and reaction kinetics of nitronaphthalene derivatives. nih.govresearchgate.net

For example, studies have shown that increasing solvent polarity can affect the energies of the ground and excited states differently, leading to shifts in the absorption and emission spectra (solvatochromism). nih.gov TD-DFT calculations incorporating PCM can predict these shifts and provide insight into the charge-transfer character of the excited states. nih.govnsf.gov Furthermore, PCM can be used to model the effect of the solvent on reaction barriers, providing a more realistic description of reaction mechanisms in solution. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 5 Nitronaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H, 13C, 2D COSY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-chloro-5-nitronaphthalene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For nitronaphthalene derivatives, the chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group and the halogen substituent.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom). For instance, in a study of 4-chloro-N,N-dimethylnaphthalen-1-amine, the ¹³C NMR spectrum in CDCl₃ showed distinct peaks for each carbon, with chemical shifts reported in ppm relative to the solvent peak. rsc.org

For example, the analysis of a COSY spectrum for a substituted naphthalene (B1677914) derivative would allow for the unambiguous assignment of protons on the naphthalene ring system by tracing the coupling network.

Table 1: Representative NMR Data for Naphthalene Derivatives

This table is illustrative and compiles data from various naphthalene derivatives to demonstrate the type of information obtained from NMR spectroscopy. Specific data for this compound was not available in the search results.

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| 4-chloro-N,N-dimethylnaphthalen-1-amine rsc.org | ¹³C | CDCl₃ | 150.18, 131.58, 129.86, 126.78, 125.90, 125.83, 125.70, 124.84, 124.52, 114.05, 45.24 |

| 1-ethylbenzo[cd]indol-2(1H)-one rsc.org | ¹H | CDCl₃ | 8.05 (d, J = 6.8 Hz, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.69 (dd, J = 8.0, 7.2 Hz, 1H), 7.52 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 6.8 Hz, 1H), 6.90 (d, J = 6.8 Hz, 1H), 3.97 (q, J = 7.2 Hz, 2H), 1.37 (t, J = 7.2 Hz, 3H) |

| Naphthalene hmdb.ca | ¹³C | CDCl₃ | Not specified in abstract |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Isomer Differentiation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and differentiating between isomers of nitronaphthalenes. These techniques probe the vibrational modes of molecules, which are sensitive to the molecular structure, bond strengths, and symmetry.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Specific functional groups exhibit characteristic absorption bands. For nitronaphthalenes, key vibrations include the symmetric and asymmetric stretching of the nitro group (–NO₂), C–N stretching, and C–H stretching and bending modes of the aromatic ring. doi.orgresearchgate.net For instance, in 1,5-dinitronaphthalene, C-N stretching vibrations were identified in the FT-IR spectrum in the region of 1215-1296 cm⁻¹. researchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active or more intense in Raman spectra compared to FT-IR, providing a more complete vibrational picture. doi.orgamericanpharmaceuticalreview.com For example, C-C stretching vibrations in aromatic rings are often strong in Raman spectra. scialert.net

Isomer Differentiation is a key application of vibrational spectroscopy. Although isomers like 1- and 2-nitronaphthalene (B181648) have similar spectra, there are notable differences. doi.org A study using density functional theory (DFT) calculations predicted that the symmetrical N–O stretching vibration combined with the C–N stretching vibration (νsNO₂ + νC–N) near 1350 cm⁻¹ is significantly more intense in both the IR and Raman spectra of the 2-NN isomer compared to the 1-NN isomer. doi.org Such differences in spectral patterns and intensities, often subtle, are crucial for distinguishing between positional isomers. americanpharmaceuticalreview.comunict.it

Table 2: Characteristic Vibrational Frequencies for Nitronaphthalene Derivatives

This table is a composite based on data for various nitronaphthalene and related compounds to illustrate typical frequency ranges.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Asymmetric –NO₂ Stretch | ~1500 - 1560 | FT-IR, Raman | |

| Symmetric –NO₂ Stretch | ~1330 - 1370 | FT-IR, Raman | doi.orgrsc.org |

| C–N Stretch | ~1200 - 1400 | FT-IR, Raman | researchgate.net |

| Aromatic C–H Stretch | ~3000 - 3100 | FT-IR, Raman | |

| Aromatic C=C Stretch | ~1430 - 1625 | FT-IR, Raman | scialert.net |

Mass Spectrometry Techniques in Product Identification and Pathway Mapping (e.g., GC-MS, VUV-SPI-TOFMS)

Mass spectrometry (MS) is an indispensable analytical technique for the identification of reaction products and the elucidation of reaction pathways. When coupled with a separation technique like gas chromatography (GC), it becomes a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds. scitepress.org In GC-MS, the sample is first separated into its components by GC, and then each component is introduced into the mass spectrometer for detection and identification. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which constitute a unique mass spectrum that acts as a "fingerprint" for the compound. scitepress.org This technique has been successfully used to identify and quantify nitronaphthalene isomers and their derivatives in various matrices. scitepress.orgresearchgate.net For example, GC-MS analysis of a naphthalene nitration product clearly separated 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with distinct retention times and mass spectra. scitepress.org

Vacuum Ultraviolet Single-Photon Ionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS) is a "soft" ionization technique that is particularly useful for the analysis of isomers and thermally labile compounds. researchgate.netacs.org VUV-SPI uses a single photon to ionize the molecule, which typically results in minimal fragmentation, preserving the molecular ion. researchgate.net This is advantageous for distinguishing between isomers that might produce similar fragmentation patterns with harsher ionization methods. researchgate.netacs.org The high resolving power and fast sampling rates of TOF-MS make it suitable for online reaction monitoring. researchgate.net This technique can be applied to map reaction pathways by identifying intermediates and final products in real-time. researchgate.net

Table 3: Mass Spectrometry Data for Nitronaphthalene Isomers

This table illustrates the type of data obtained from MS techniques.

| Compound | Technique | Key Feature | Finding | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | GC-MS | Retention Time & m/z | 11.38 min, m/z 173.04720 | scitepress.org |

| 2-Nitronaphthalene | GC-MS | Retention Time & m/z | 11.89 min, m/z 173.04714 | scitepress.org |

| Various organic compounds | VUV-SPI-TOFMS | Soft Ionization | Minimal fragmentation, clean mass spectra | researchgate.netacs.org |

Advanced Chromatographic Separations of Isomeric Nitronaphthalenes (e.g., Fluorinated HPLC Phases)

The separation of isomers, particularly positional isomers like nitronaphthalenes, presents a significant challenge in chromatography due to their similar physical and chemical properties. Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) with specialized stationary phases, are crucial for achieving these difficult separations.

Fluorinated HPLC Phases , such as pentafluorophenyl (PFP) phases, have demonstrated unique selectivity for halogenated and aromatic compounds, including nitronaphthalene isomers. analytical-sales.comchromatographyonline.com These phases offer alternative retention mechanisms compared to traditional C8 or C18 alkyl phases. chromatographyonline.comamazonaws.com The interactions can include dipole-dipole, π-π, and charge-transfer interactions, in addition to hydrophobic interactions. chromatographyonline.com The rigid structure of fluorinated phases can enhance shape selectivity, which is critical for separating structurally similar isomers. analytical-sales.com This enhanced selectivity allows for the separation of compounds that are often difficult or impossible to resolve on conventional alkyl phases. analytical-sales.comamazonaws.com

For instance, a study using a PFP column demonstrated the successful separation of dinitronaphthalene isomers, highlighting the shape selectivity of the fluorinated phase. analytical-sales.com The unique retention behavior on these phases can also lead to different elution orders compared to standard reversed-phase columns, providing an additional tool for analyte identification and purification. chromatographyonline.comamazonaws.com The increased retention for halogenated compounds on fluorinated phases makes them particularly useful for analyzing mixtures containing both halogenated and non-halogenated analytes. analytical-sales.com

Modern chromatography also employs Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle sizes in the stationary phase to achieve higher resolution, faster separations, and reduced solvent consumption. mdpi.com When coupled with advanced detectors like tandem mass spectrometry (MS/MS), UHPLC provides a highly sensitive and selective method for analyzing complex mixtures of isomers. chromatographyonline.com

Table 4: HPLC Separation of Nitronaphthalene Isomers

This table provides an example of the application of fluorinated phases in HPLC.

| Column Type | Analytes | Key Observation | Reference |

|---|---|---|---|

| FluoroSep-RP Phenyl | Dinitronaphthalene isomers and 1-nitronaphthalene | Successful separation of isomers | amazonaws.com |

| Advantage™ FluroPhase PFP | Dinitronaphthalene isomers | High shape selectivity for non-halogenated compounds | analytical-sales.com |

| Fluorinated Phases | Halogenated and non-halogenated analytes | Increased retention for halogenated components | analytical-sales.comchromatographyonline.com |

Environmental Chemical Transformations and Fate of Nitroaromatic Pollutants: Insights from 1 Nitronaphthalene Analogues

Microbial Biodegradation Pathways of Nitronaphthalenes

The microbial breakdown of nitronaphthalenes is a key process in their natural attenuation. While specific studies on 1-chloro-5-nitronaphthalene are scarce, research on its analogue, 1-nitronaphthalene (B515781), provides significant insights into the potential enzymatic mechanisms and genetic pathways involved in its degradation.

Enzymatic Denitration Mechanisms (e.g., Dioxygenase Activity)

The initial and often rate-limiting step in the aerobic biodegradation of nitroaromatic compounds is the removal of the nitro group, a process known as denitration. In the case of 1-nitronaphthalene, this critical step is catalyzed by a multi-component enzyme system. nih.govd-nb.info

A key enzyme involved is a three-component dioxygenase. nih.govd-nb.info This type of enzyme, belonging to the Rieske non-heme iron dioxygenase family, is crucial for the degradation of various aromatic compounds. epa.gov For instance, in Sphingobium sp. strain JS3065, which can utilize 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy, the initial attack is carried out by a 1-nitronaphthalene dioxygenase (NinAaAbAcAd). nih.govd-nb.info This enzyme catalyzes the dihydroxylation of the aromatic ring, leading to the formation of 1,2-dihydroxynaphthalene and the release of the nitro group as nitrite (B80452). nih.govd-nb.info

The presence of a chlorine atom in this compound likely influences the substrate specificity and catalytic efficiency of such dioxygenases. Studies on other chlorinated nitroaromatic compounds have shown that enzymatic dehalogenation can also occur. capes.gov.brnih.govasm.org For example, 4-chlorobenzoate (B1228818) dehalogenase has been shown to convert chlorinated dinitroaromatic compounds. nih.govasm.org Therefore, the degradation of this compound could potentially involve either an initial denitration or dehalogenation, or a combination of both, depending on the specific microbial enzymes present. The position of the chloro and nitro groups on the naphthalene (B1677914) ring will significantly impact which enzymatic attack is favored.

| Enzyme/System | Substrate Analogue | Function | Key Findings |

| 1-Nitronaphthalene Dioxygenase (NinAaAbAcAd) | 1-Nitronaphthalene | Initial denitration via dihydroxylation | Catalyzes the formation of 1,2-dihydroxynaphthalene and nitrite. nih.govd-nb.info |

| 4-Chlorobenzoate Dehalogenase | 4-Chloro-3,5-dinitrobenzoate | Dehalogenation | Removes chlorine from a chlorinated nitroaromatic compound. nih.govasm.org |

Interactive Data Table: Explore the enzymatic activities in the degradation of nitronaphthalene analogues.

Genetic and Biochemical Analysis of Catabolic Gene Clusters

The genetic basis for the microbial degradation of 1-nitronaphthalene has been elucidated in Sphingobium sp. strain JS3065. nih.govd-nb.info The genes responsible for the catabolism of 1-nitronaphthalene, designated as the nin (nitronaphthalene-degrading) gene cluster, are located on a plasmid. nih.govd-nb.info

This nin gene cluster shows significant similarity in both gene organization and amino acid sequence to the well-characterized nag (naphthalene-degrading) gene cluster found in Ralstonia sp. strain U2. nih.gov This suggests that the pathway for 1-nitronaphthalene degradation likely evolved from an ancestral naphthalene catabolic pathway. nih.govd-nb.info The key evolutionary adaptation appears to be a modification in the substrate specificity of the initial dioxygenase, allowing it to recognize and act upon the nitrated naphthalene. nih.govd-nb.info

The nin gene cluster encodes the components of the 1-nitronaphthalene dioxygenase (NinAaAbAcAd) as well as other enzymes required for the further breakdown of the resulting 1,2-dihydroxynaphthalene. nih.govd-nb.info Following the initial denitration, the metabolic pathway is proposed to converge with the established naphthalene degradation pathway, where 1,2-dihydroxynaphthalene is further processed through a series of enzymatic reactions. nih.govd-nb.info

For this compound, it is plausible that a similar plasmid-borne catabolic gene cluster could be responsible for its degradation. The presence of the chlorine atom might necessitate additional or modified enzymatic activities, potentially encoded by genes within the cluster or elsewhere in the genome, to handle the chlorinated intermediates. The regulation of these catabolic pathways is often controlled by specific transcriptional regulators that respond to the presence of the pollutant or its metabolites. nih.gov

| Gene Cluster | Organism | Function | Key Characteristics |

| nin | Sphingobium sp. strain JS3065 | Catabolism of 1-nitronaphthalene | Plasmid-borne; shares origin with nag gene cluster. nih.govd-nb.info |

| nag | Ralstonia sp. strain U2 | Catabolism of naphthalene | Well-characterized pathway for naphthalene degradation. nih.gov |

Interactive Data Table: Compare the genetic basis for the degradation of naphthalene and its nitrated analogue.

Chemical Transformation Processes in Environmental Matrices

In addition to microbial biodegradation, chemical transformation processes, particularly photolysis, play a significant role in the environmental fate of nitronaphthalenes. aaqr.org These processes can lead to the degradation of the parent compound, but also to the formation of transformation products that may have their own toxicological profiles.

Photodegradation is a major abiotic degradation pathway for nitronaphthalenes in the atmosphere and in aquatic environments. nih.govcopernicus.org Studies on 1-nitronaphthalene and 2-nitronaphthalene (B181648) have shown that they can be degraded by sunlight. copernicus.org The photolysis of 1-nitronaphthalene can lead to the formation of various products, including 1-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid. copernicus.org The rate and products of photolysis can be influenced by environmental factors such as the presence of photosensitizers like dissolved organic matter. rsc.org

The presence of a chlorine atom on the naphthalene ring, as in this compound, is expected to influence its photochemical behavior. The position of the substituents will affect the molecule's electronic properties and thus its absorption of light and subsequent reactivity. While specific data on the photodegradation of this compound is limited, it is reasonable to assume that photolysis would be a relevant transformation pathway in sunlit environmental compartments.

Modeling of Environmental Persistence and Reactivity

Predictive models are valuable tools for assessing the environmental fate and potential risks of chemicals for which limited experimental data are available. Quantitative Structure-Activity Relationship (QSAR) models are computational methods that relate the chemical structure of a compound to its physicochemical properties, reactivity, and toxicity. nih.govmdpi.com

For nitroaromatic compounds, QSAR models have been developed to predict various endpoints, including toxicity and biodegradability. nih.govd-nb.infomdpi.com These models use molecular descriptors that quantify different aspects of the chemical structure, such as hydrophobicity, electronic properties, and steric factors, to predict the compound's behavior. For instance, the persistence of nitro-PAHs in the environment can be modeled by considering factors like their partitioning behavior between air, water, soil, and sediment, as well as their degradation rates through biotic and abiotic processes. nih.govacs.orgnih.gov

Fugacity-based models have been used to simulate the environmental distribution and fate of PAHs and nitro-PAHs in aquatic systems like Lake Michigan. nih.gov These models can help estimate emission rates and predict concentrations in different environmental compartments. nih.gov For this compound, the development of specific QSAR models could provide valuable estimates of its persistence, potential for bioaccumulation, and reactivity in various environmental matrices. Such models would need to account for the combined influence of both the nitro and chloro substituents on the naphthalene core.

| Modeling Approach | Application to Nitroaromatics | Key Parameters |

| QSAR | Prediction of toxicity and biodegradability. nih.govd-nb.infomdpi.com | Molecular descriptors (hydrophobicity, electronic properties). |

| Fugacity Models | Simulation of environmental distribution and fate. nih.gov | Partition coefficients, degradation rates. |

Interactive Data Table: Explore the modeling approaches for assessing the environmental fate of nitroaromatic compounds.

Strategic Applications of 1 Chloro 5 Nitronaphthalene in Contemporary Organic Synthesis Research

Role as a Versatile Synthetic Building Block and Scaffold

1-Chloro-5-nitronaphthalene is widely recognized as a versatile building block in synthetic organic chemistry. cymitquimica.combldpharm.com Its utility stems from the presence of two distinct reactive sites: the chloro and nitro groups attached to the naphthalene (B1677914) scaffold. These groups can be selectively targeted and transformed, allowing chemists to construct a diverse range of polysubstituted naphthalene derivatives.

The naphthalene core itself provides a rigid and planar scaffold, which is a desirable structural feature in many functional materials and biologically active molecules. By starting with this compound, researchers can introduce additional functional groups or extend the carbon skeleton through reactions that target either the chloro or the nitro substituent. The reactivity of one group can be modulated by the electronic influence of the other, enabling regioselective synthesis that might otherwise be difficult to achieve. This makes it a valuable starting material for creating complex molecules with precisely controlled substitution patterns. researchgate.net

Intermediate in the Preparation of Advanced Organic Materials and Functional Molecules

A primary application of this compound is its role as a crucial intermediate in the synthesis of functional molecules, particularly dyes and other advanced organic materials. google.comnih.gov Nitronaphthalenes have been used commercially as precursors for dyes, pesticides, and explosives since the 19th century. nih.gov

A notable example is the synthesis of 1,5-naphthalenediamine (B122787), a key intermediate for certain dyes. google.com A patented process outlines a multi-step synthesis that begins with the halogenation of 1-nitronaphthalene (B515781) to yield 1-halo-5-nitronaphthalene (such as the chloro-derivative). google.com This intermediate is then reacted with ammonia (B1221849) to replace the halogen with an amino group, forming 5-amino-1-nitronaphthalene. google.com Subsequent hydrogenation of the nitro group yields the final product, 1,5-naphthalenediamine. google.com This sequence highlights how each functional group on the starting material is sequentially manipulated to achieve the desired molecular structure.

Furthermore, research into related compounds demonstrates the potential for creating novel functional molecules. For instance, new N(H)-substituted-5-nitro-1,4-naphthoquinones have been synthesized from 2,3-dichloro-5-nitro-1,4-naphthoquinone. researchgate.net These derivatives show potential as antioxidants and enzyme inhibitors, indicating that the chloro-nitro-naphthalene framework is a valuable starting point for molecules with specific biological or chemical functions. researchgate.net

Methodologies for Introducing Nitrogenous and Halogenated Moieties into Aromatic Systems

The strategic value of this compound is intrinsically linked to the chemical transformations of its halogen and nitro groups. These reactions serve as methodologies for introducing or modifying nitrogenous and halogenated moieties within an aromatic system.

Introduction of Nitrogenous Groups: The chloro group at the 1-position of the naphthalene ring is susceptible to nucleophilic substitution, providing a direct method for introducing new nitrogen-containing functional groups. A well-documented reaction is the amination using ammonia to produce 5-amino-1-nitronaphthalene. google.com This conversion is often catalyzed by a transition metal, such as copper(I) oxide or copper(II) chloride, and is carried out under pressure. google.com This reaction effectively replaces the halogen with an amino group, a fundamental transformation in the synthesis of many nitrogen-containing compounds like dyes and pharmaceuticals. google.comorgsyn.org

Another key transformation is the reduction of the nitro group to an amine. This is a common and powerful method for installing an amino group on an aromatic ring. The hydrogenation of 5-amino-1-nitronaphthalene to 1,5-naphthalenediamine is typically accomplished using catalysts like Raney Nickel under hydrogen pressure. google.com

| Reaction Step | Reactant | Reagents/Catalyst | Product | Yield |

| Amination | 1-Nitro-5-bromonaphthalene* | NH₃, Copper(I) oxide | 5-Amino-1-nitronaphthalene | 70% |

| Hydrogenation | 5-Amino-1-nitronaphthalene | Raney-Nickel, H₂ | 1,5-Naphthalenediamine | - |

Table 2: Representative reaction sequence for the transformation of a 1-halo-5-nitronaphthalene derivative. The data demonstrates the conversion of the halogen to an amino group, followed by the reduction of the nitro group. Data sourced from google.com. Note: The patent uses 1-nitro-5-bromonaphthalene as an example for the amination yield.

Transformations involving the Halogenated Moiety: The synthesis of this compound itself is a prime example of introducing a halogenated moiety onto a nitrated aromatic system. The chlorination of 1-nitronaphthalene has been investigated under various conditions, often using a catalyst, to produce a mixture of isomers including this compound. researchgate.net While this is a method for creating the title compound, the subsequent reactions of the chloro group, such as the nucleophilic substitution described above, are central to its application in building more complex structures. google.com

常见问题

Q. What are the established synthetic routes for 1-Chloro-5-nitronaphthalene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of naphthalene derivatives. For nitration, a mixed acid system (HNO₃/H₂SO₄) at 0–5°C ensures regioselectivity at the 5-position, followed by chlorination using Cl₂/FeCl₃ or SO₂Cl₂ under controlled temperatures (40–60°C) to minimize polychlorinated byproducts. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust stoichiometry and temperature. Purity (>98%) is achievable through recrystallization in ethanol or column chromatography with silica gel .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare aromatic proton signals (δ 7.5–8.8 ppm) and substituent-induced deshielding patterns. The nitro group causes downfield shifts at C-5 (δ ~150 ppm in ¹³C), while chlorine at C-1 induces distinct coupling in DEPT-135 spectra.

- IR : Validate nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-Cl (750–550 cm⁻¹) functional groups.

- MS : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 207.9954 (C₁₀H₆ClNO₂). Cross-reference with NIST Chemistry WebBook data for fragmentation patterns .

Advanced Research Questions

Q. What are the key challenges in elucidating the metabolic pathways and toxicological mechanisms of this compound in mammalian systems?

- Methodological Answer : Challenges include identifying reactive intermediates (e.g., epoxides or quinones) formed via cytochrome P450-mediated oxidation. Use in vitro hepatocyte models with LC-MS/MS to track metabolites. Compare toxicity profiles using Ames tests (mutagenicity) and ROS assays (oxidative stress). Prioritize data gaps highlighted in ATSDR’s toxicological profiles, such as dose-response relationships for hematological effects .

Q. How do environmental factors influence the degradation pathways of this compound in aquatic versus soil matrices?

- Methodological Answer : In aquatic systems, photolysis under UV light (λ = 254–365 nm) generates hydroxylated derivatives, monitored via HPLC-UV. In soil, microbial degradation by Pseudomonas spp. can be studied using ¹⁴C-labeled compound and radio-TLC to quantify mineralization to CO₂. Environmental persistence is pH-dependent: acidic conditions stabilize the nitro group, while alkaline media accelerate hydrolysis. Reference ATSDR’s environmental monitoring protocols for sediment/soil sampling .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., log P, water solubility) of this compound across studies?

- Methodological Answer : Conduct systematic validation using OECD guidelines:

- log P : Use shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation.

- Solubility : Perform saturation shake-flask experiments at 25°C with GC-FID quantification.

Cross-check data against NIST Standard Reference Databases and apply QSAR models to identify outliers. Resolve contradictions through interlaboratory studies and meta-analysis .

Q. What computational chemistry approaches are validated for predicting the reactivity and environmental fate of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to predict electrophilic aromatic substitution sites and reaction barriers.

- Molecular Dynamics : Simulate solvation behavior in water/soil interfaces using GROMACS, parameterizing force fields with experimental dielectric constants.

- Environmental Fate Models : Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation factors. Validate predictions against experimental thermochemistry data from NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。